Ethyl 5-(difluoromethyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(difluoromethyl)thiophene-3-carboxylate: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of the difluoromethyl group and the ethyl ester functionality makes this compound particularly interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(difluoromethyl)thiophene-3-carboxylate typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the difluoromethylation of thiophene derivatives using difluorocarbene precursors. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at low temperatures to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(difluoromethyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 5-(difluoromethyl)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Ethyl 5-(difluoromethyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .
Comparison with Similar Compounds
5-Difluoromethyl-3-methoxy-2-thiophenecarboxylic acid: Similar structure but with a methoxy group instead of an ethyl ester.
5-Difluoromethyl-2-thiophenecarboxylic acid: Lacks the ester functionality.
3-Thiophenecarboxylic acid ethyl ester: Lacks the difluoromethyl group.
Uniqueness: Ethyl 5-(difluoromethyl)thiophene-3-carboxylate is unique due to the presence of both the difluoromethyl group and the ethyl ester functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, and industry .
Properties
CAS No. |
189331-48-4 |
---|---|
Molecular Formula |
C8H8F2O2S |
Molecular Weight |
206.21 g/mol |
IUPAC Name |
ethyl 5-(difluoromethyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C8H8F2O2S/c1-2-12-8(11)5-3-6(7(9)10)13-4-5/h3-4,7H,2H2,1H3 |
InChI Key |
ZHHJKCZFRWRCPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.